3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is an organic compound that belongs to the class of pyrrolopyridines, characterized by a bromine atom at the 3-position and an aldehyde functional group at the 5-position of the pyrrolo[2,3-b]pyridine core. This compound is significant in chemical research due to its potential applications in medicinal chemistry and as a building block for various organic syntheses.
The compound can be sourced from various chemical suppliers and databases, including PubChem and TCI Chemicals. It is cataloged with a specific CAS number, which facilitates its identification in chemical literature and commercial databases.
3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is classified under:
The synthesis of 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde can be achieved through several organic synthesis methods. A common approach involves:
The reaction conditions typically include:
The molecular structure of 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde can be represented using various structural formulas:
C1=CNC2=C1C(=CC(=N2)Br)C=O
InChI=1S/C8H6BrN2O/c9-6-4-7(10)5(11)1-2-12-8(4)6/h1-4,10H,(H,11)
The compound exhibits a unique bicyclic structure that contributes to its chemical reactivity and biological activity. The presence of both the bromine atom and the aldehyde group provides sites for further chemical modifications.
3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde participates in various chemical reactions due to its electrophilic nature:
These reactions typically require specific catalysts (such as palladium for cross-coupling) and controlled conditions (temperature, solvent choice) to achieve optimal yields.
The mechanism of action for compounds like 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde often involves interactions with biological targets such as enzymes or receptors. For instance:
Research indicates that derivatives of this compound exhibit significant inhibitory activity against fibroblast growth factor receptors with IC50 values in nanomolar ranges, demonstrating their potential as therapeutic agents.
The compound's stability and reactivity profile make it suitable for various synthetic applications while also necessitating careful handling due to its reactive functional groups.
3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde has several notable applications in scientific research:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: